REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][N:9](S(C1C=CC(C)=CC=1)(=O)=O)[CH2:8]2)=[O:4].[BrH:24].CC(O)=O>>[BrH:24].[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:11](=[CH:12][CH:13]=1)[CH2:10][NH:9][CH2:8]2)=[O:4] |f:1.2,3.4|
|
Name
|
2-(Toluene-4-sulfonyl)-2,3-dihydro-1H-isoindole-5-carboxylic acid methyl ester
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C2CN(CC2=CC1)S(=O)(=O)C1=CC=C(C=C1)C
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Name
|
|
Quantity
|
39 mL
|
Type
|
reactant
|
Smiles
|
Br.CC(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 16 h at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is evaporated
|
Type
|
ADDITION
|
Details
|
the residue is treated with MeOH (40 mL)
|
Type
|
CUSTOM
|
Details
|
The resulting solid is separated
|
Type
|
WASH
|
Details
|
washed
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
Br.COC(=O)C=1C=C2CNCC2=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |